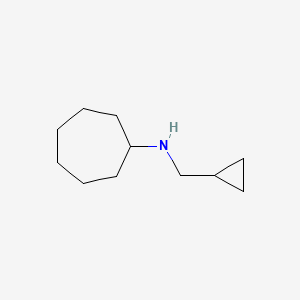

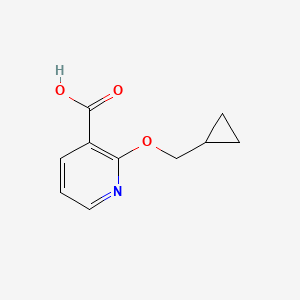

![molecular formula C14H15NO B3074323 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol CAS No. 1019561-18-2](/img/structure/B3074323.png)

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol

Vue d'ensemble

Description

The compound “1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol” is a derivative of naphthalen-2-ol, which is also known as 2-naphthol . It has an amino group attached to a prop-2-en-1-yl (allyl) group, which is then attached to the naphthalen-2-ol via a methylene (-CH2-) bridge .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic naphthalen-2-ol core, with the prop-2-en-1-ylamino group attached at the 1-position . The exact 3D conformation would depend on the specific spatial arrangement of the atoms, which is often determined using techniques like X-ray crystallography .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The allyl group could participate in reactions such as the allylic halogenation or oxidation . The hydroxyl group (-OH) on the naphthalen-2-ol core could be involved in reactions typical for alcohols, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the hydroxyl group and the allyl group) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Molecular Docking Studies : Rajamani et al. (2019) investigated the compound 1-(pyridin-2-yl amino)methyl naphthalene-2-ol through molecular docking studies, suggesting its potential to bind efficiently with antimicrobial agents like ciprofloxacin, indicating a possible role in enhancing antimicrobial activity. This was supported by extensive H-bonding interaction and low inhibition concentration (Rajamani et al., 2019).

Photophysical Behavior : The work of Moreno Cerezo et al. (2001) examined the photophysical properties of similar naphthalene derivatives, providing insights into their potential applications in studying biological systems and their interactions with solvents, which are crucial in peptide and protein studies (Moreno Cerezo et al., 2001).

Fluorescence Derivatisation : Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, as a fluorescent derivatising reagent for amino acids, demonstrating its strong fluorescence and applicability in biological assays (Frade et al., 2007).

Potential Chemotherapeutic Agent : Barakat et al. (2015) studied a chalcone derivative similar to 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol, emphasizing its potential as a chemotherapeutic agent due to its anti-tumor and cell proliferation inhibiting properties (Barakat et al., 2015).

Ultrasound Irradiation in Synthesis : Mokhtary and Torabi (2017) demonstrated the use of Fe3O4 magnetic nanoparticles as a catalyst for synthesizing naphthalene-2-ol derivatives under ultrasound irradiation, suggesting an efficient method for chemical synthesis (Mokhtary & Torabi, 2017).

Fluorescent Probe for β-Amyloids : Fa et al. (2015) synthesized a fluorescent probe based on a naphthalene derivative for detecting β-amyloids, indicating its application in Alzheimer’s disease diagnosis (Fa et al., 2015).

Logic Gate Behavior : Azadbakht and Keypour (2012) synthesized a Schiff base system with naphthalene groups, highlighting its high selectivity and sensitivity in detecting Zn2+ ions and its application as an AND logic gate at the molecular level (Azadbakht & Keypour, 2012).

Mécanisme D'action

Target of Action

Similar compounds have been known to target various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through covalent modification, as suggested by the presence of an amine linker .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction and metabolic processes .

Pharmacokinetics

The presence of functional groups such as the amine and hydroxyl groups may influence its bioavailability .

Result of Action

Similar compounds have been shown to exert various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain reactions involving similar compounds have been shown to proceed under environmentally benign conditions .

Orientations Futures

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its synthesis, properties, and potential uses in more detail. For example, if it shows biological activity, it could be studied as a potential pharmaceutical compound .

Propriétés

IUPAC Name |

1-[(prop-2-enylamino)methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16/h2-8,15-16H,1,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIZZAFYRQTSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=C(C=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)

![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074250.png)

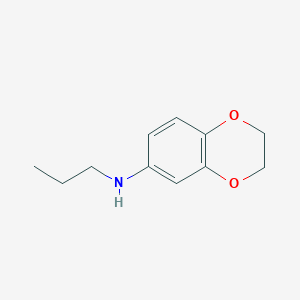

![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074268.png)

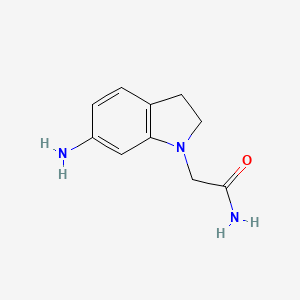

amine](/img/structure/B3074303.png)

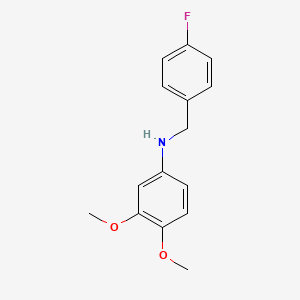

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)

![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)

![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)